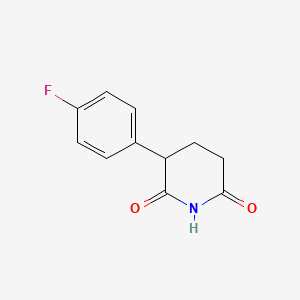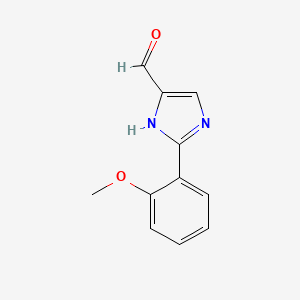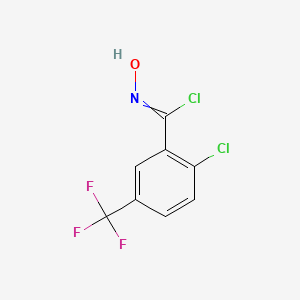
5-((3,4-Bis(benzyloxy)phenethyl)amino)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[3,4-Bis(benzyloxy)phenethyl]amino]-5-oxopentanoic Acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of benzyloxy groups attached to a phenethylamine backbone, which is further connected to a pentanoic acid moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3,4-Bis(benzyloxy)phenethyl]amino]-5-oxopentanoic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
-
Formation of the Benzyloxy Phenethylamine Intermediate: : This step involves the reaction of 3,4-dihydroxyphenethylamine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of 3,4-bis(benzyloxy)phenethylamine.
-
Coupling with Pentanoic Acid Derivative: : The intermediate is then coupled with a pentanoic acid derivative, such as 5-bromopentanoic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically performed in anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of 5-[[3,4-Bis(benzyloxy)phenethyl]amino]-5-oxopentanoic Acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
5-[[3,4-Bis(benzyloxy)phenethyl]amino]-5-oxopentanoic Acid undergoes various chemical reactions, including:
-
Oxidation: : The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : The carbonyl group in the pentanoic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzyloxy derivatives
Aplicaciones Científicas De Investigación
5-[[3,4-Bis(benzyloxy)phenethyl]amino]-5-oxopentanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-[[3,4-Bis(benzyloxy)phenethyl]amino]-5-oxopentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
5-[[3,4-Bis(benzyloxy)phenethyl]amino]-5-oxopentanoic Acid can be compared with other similar compounds, such as:
3,4-Bis(benzyloxy)phenethylamine: Lacks the pentanoic acid moiety, making it less versatile in certain applications.
5-[[3,4-Dimethoxyphenethyl]amino]-5-oxopentanoic Acid: Contains methoxy groups instead of benzyloxy groups, which may alter its chemical reactivity and biological activity.
5-[[3,4-Bis(benzyloxy)phenethyl]amino]-5-oxobutanoic Acid: Has a shorter carbon chain in the acid moiety, potentially affecting its physical and chemical properties.
The uniqueness of 5-[[3,4-Bis(benzyloxy)phenethyl]amino]-5-oxopentanoic Acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C27H29NO5 |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
5-[2-[3,4-bis(phenylmethoxy)phenyl]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H29NO5/c29-26(12-7-13-27(30)31)28-17-16-21-14-15-24(32-19-22-8-3-1-4-9-22)25(18-21)33-20-23-10-5-2-6-11-23/h1-6,8-11,14-15,18H,7,12-13,16-17,19-20H2,(H,28,29)(H,30,31) |
Clave InChI |
MDWBBJNUWLKLMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCNC(=O)CCCC(=O)O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


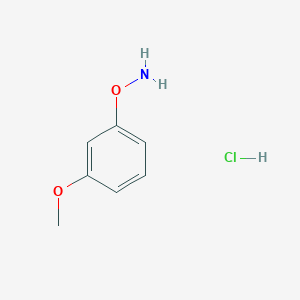
![2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole](/img/structure/B13702017.png)
![1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine](/img/structure/B13702020.png)
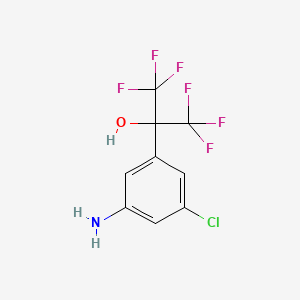
![Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate](/img/structure/B13702035.png)
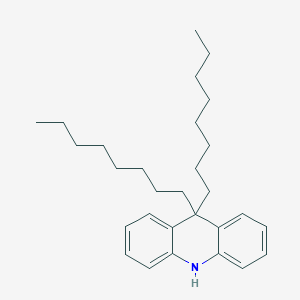

![3-[3-(2-Carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[(12-oxo-12-phenylmethoxydodecanoyl)amino]propoxy]propanoic acid](/img/structure/B13702052.png)
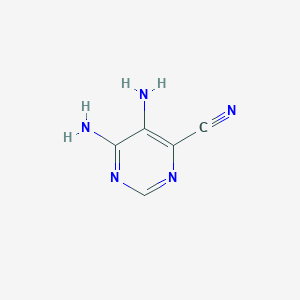
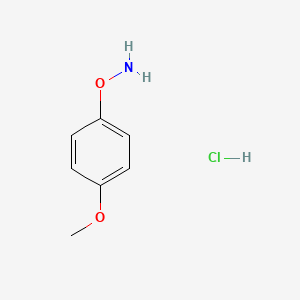
![2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid](/img/structure/B13702057.png)
